[2-(dimethylamino)ethyl](ethyl)nitrosoamine
Description
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Properties
CAS No. |
23843-00-7 |
|---|---|
Molecular Formula |
C6H15N3O |
Molecular Weight |
145.2 |
Purity |
95 |
Origin of Product |
United States |
Chemical Reactions Analysis
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride
Reaction conditions: Controlled temperature and pH to ensure the selective formation of desired products.
Major Products:
Oxides, amines, and various substituted derivatives based on the type of reaction and reagents used.
Scientific Research Applications
Chemistry: In synthetic chemistry, 2-(dimethylamino)ethylnitrosoamine is utilized as an intermediate in the synthesis of more complex organic molecules. Its unique structural features make it a valuable precursor in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Its interactions with biological macromolecules are of significant interest in biochemical research.
Medicine: 2-(dimethylamino)ethylnitrosoamine is investigated for its potential use in drug discovery and development. Its ability to interact with specific molecular targets makes it a candidate for therapeutic applications.
Industry: The compound finds applications in the production of specialty chemicals and as a starting material for the synthesis of various industrial products.
Mechanism of Action: The mechanism by which 2-(dimethylamino)ethylnitrosoamine exerts its effects involves its interaction with specific molecular targets. The nitroso group is known to participate in redox reactions, which can lead to the generation of reactive intermediates. These intermediates can then interact with biological macromolecules such as proteins and nucleic acids, affecting their function and activity. The compound's ability to modulate enzymatic activities and cellular pathways is central to its mechanism of action.
Comparison with Similar Compounds: 2-(dimethylamino)ethylnitrosoamine can be compared to other nitrosoamines such as N-nitrosodimethylamine and N-nitrosodiethylamine. While all nitrosoamines share the characteristic nitroso group, 2-(dimethylamino)ethylnitrosoamine stands out due to its unique ethyl and dimethylaminoethyl substituents, which confer distinct chemical and biological properties. The presence of these specific groups makes it more reactive and suitable for particular applications in various fields.
Comparison with Similar Compounds
N-nitrosodimethylamine
N-nitrosodiethylamine
N-nitrosomorpholine
N-nitrosopyrrolidine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
